Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl
Overview
Description
Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl is a complex organic compound that features a ketone functional group, a pyrimidyl ring, a piperazine moiety, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (Silver carbonate) to facilitate the cyclization and subsequent functional group additions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: Reducing agents like NaBH4 or LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophiles like NO2+ (Nitronium ion) for nitration or Br2 (Bromine) for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl involves its interaction with specific molecular targets. The pyrimidyl and piperazine moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyrimidyl)piperazine: Lacks the trimethoxyphenyl group, which may reduce its binding affinity and specificity.
3,4,5-Trimethoxyphenyl ketone: Lacks the pyrimidyl and piperazine moieties, which are crucial for biological activity.
Uniqueness
Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-24-14-11-13(12-15(25-2)16(14)26-3)17(23)21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLSMSIMKAGPTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217836 | |
Record name | Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67479-04-3 | |
Record name | Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067479043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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